molecular formula C16H8ClF3N2O3 B13090350 5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13090350
M. Wt: 368.69 g/mol
InChI Key: TZWXAXFZASSAIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethyl iodide. The hydroxy group can be added through hydroxylation reactions.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the quinoline with an alcohol in the presence of a dehydrating agent like sulfuric acid.

    Chloropyridinyl Moiety Addition: The chloropyridinyl group is introduced through nucleophilic substitution reactions involving chloropyridine and suitable leaving groups.

Chemical Reactions Analysis

5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules, further influencing its activity .

Comparison with Similar Compounds

5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be compared with similar compounds such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H8ClF3N2O3

Molecular Weight

368.69 g/mol

IUPAC Name

(5-chloropyridin-3-yl) 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C16H8ClF3N2O3/c17-9-4-10(6-21-5-9)25-15(24)12-7-22-13-3-8(16(18,19)20)1-2-11(13)14(12)23/h1-7H,(H,22,23)

InChI Key

TZWXAXFZASSAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)OC3=CC(=CN=C3)Cl

Origin of Product

United States

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